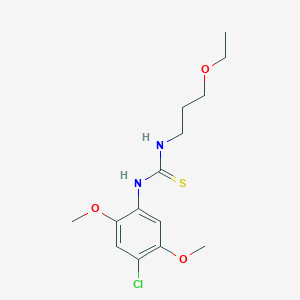
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea, also known as CLEP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CLEP belongs to the class of thioureas, which are known for their diverse biological activities.
Mecanismo De Acción
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea exerts its biological effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea also activates the Nrf2 pathway, which is involved in cellular defense against oxidative stress. Additionally, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological effects. However, there are also some limitations to using 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea has not yet been extensively studied for its potential side effects, which could limit its use in clinical applications.
Direcciones Futuras
There are several future directions for research on 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to determine the optimal dosage and administration route for 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea. Finally, more studies are needed to determine the potential side effects of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea and its long-term safety profile.
Métodos De Síntesis
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea can be synthesized by reacting 4-chloro-2,5-dimethoxybenzoyl isothiocyanate with 3-ethoxypropylamine. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified by column chromatography to obtain pure 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea.
Aplicaciones Científicas De Investigación
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea |
|---|---|
Fórmula molecular |
C14H21ClN2O3S |
Peso molecular |
332.8 g/mol |
Nombre IUPAC |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea |
InChI |
InChI=1S/C14H21ClN2O3S/c1-4-20-7-5-6-16-14(21)17-11-9-12(18-2)10(15)8-13(11)19-3/h8-9H,4-7H2,1-3H3,(H2,16,17,21) |
Clave InChI |
BHGLNRFLSYYIEB-UHFFFAOYSA-N |
SMILES |
CCOCCCNC(=S)NC1=CC(=C(C=C1OC)Cl)OC |
SMILES canónico |
CCOCCCNC(=S)NC1=CC(=C(C=C1OC)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216393.png)
![N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216394.png)

![Ethyl 4-[(3,5-dimethoxyphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216400.png)

